Physicochemical Profiling and Conformational Dynamics of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (TMEC)
Physicochemical Profiling and Conformational Dynamics of 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (TMEC)
Executive Summary
As drug development and advanced materials science increasingly rely on highly lipophilic, sterically hindered alicyclic scaffolds, understanding the fundamental physical chemistry of these molecules becomes paramount. 1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane (TMEC) is a complex, highly substituted cyclohexane derivative. Due to its unique gem-dimethyl substitutions and bulky isopropenyl group, TMEC exhibits non-classical conformational behavior that directly dictates its solubility, vapor pressure, and partition coefficient.
This whitepaper provides an in-depth, authoritative guide to the theoretical physicochemical properties of TMEC, the structural causality behind these properties, and the self-validating experimental protocols required for its rigorous characterization.
Structural Causality & Conformational Dynamics
To understand the physicochemical behavior of TMEC, one must first analyze its steric environment. In a standard cyclohexane ring, the lowest-energy conformation is typically the chair. However, TMEC possesses a substitution pattern that makes the chair conformation thermodynamically prohibitive.
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The 1,3-Diaxial Clash: TMEC features gem-dimethyl groups at both the C1 and C5 positions. In a cyclohexane ring, the C1 and C5 positions are separated by a single methylene bridge (C6), making them 1,3-related. In a chair conformation, this forces one methyl group at C1 and one methyl group at C5 into syn-axial positions . The resulting 1,3-diaxial methyl-methyl interaction generates severe steric repulsion (estimated at >3.7 kcal/mol of strain), as described in foundational stereochemical texts like .
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1,2-Gauche Interactions: The C2 position hosts a bulky 1-methylethenyl (isopropenyl) group. In a chair form, this group would suffer from severe gauche interactions with the adjacent gem-dimethyl group at C1.
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Conformational Shift: To relieve this immense steric burden, TMEC undergoes a conformational shift away from the chair, existing predominantly in a flexible twist-boat conformation . This shift exposes the lipophilic methyl groups to the solvent cavity, drastically reducing its aqueous solubility while increasing its affinity for non-polar phases.
Fig 1: Conformational equilibrium of TMEC driven by 1,3-diaxial steric strain.
Quantitative Physicochemical Profile
Because of the twist-boat conformation and the dense hydrocarbon packing, TMEC acts as a highly lipophilic, volatile liquid. The table below summarizes the predicted physicochemical data based on structural group-contribution methods.
| Property | Predicted Value | Mechanistic Rationale |
| Molecular Formula | C₁₃H₂₄ | Alicyclic core (C₆) + 4 Methyls (C₄) + Isopropenyl (C₃) |
| Molecular Weight | 180.33 g/mol | Standard monoisotopic mass calculation. |
| LogP (Octanol/Water) | 4.8 – 5.2 | High lipophilicity driven by the absence of polar functional groups and the solvent-exposed methyl array. |
| Aqueous Solubility | < 10 mg/L at 25°C | The high LogP and steric shielding prevent favorable dipole-induced dipole interactions with water. |
| Vapor Pressure | ~0.5 - 1.2 mmHg at 25°C | The twist-boat conformation prevents efficient intermolecular packing, lowering the boiling point relative to planar analogs. |
| Physical State | Colorless Liquid | Low intermolecular forces (purely London dispersion) prevent solid crystal lattice formation at STP. |
Experimental Methodologies for Characterization
To empirically validate the theoretical properties of TMEC, rigorous, self-validating experimental workflows must be employed. As a Senior Application Scientist, I mandate the following protocols to ensure data integrity and eliminate false positives caused by environmental variables.
Protocol 1: Determination of Lipophilicity (LogP) via Modified Shake-Flask LC-MS
This protocol is adapted from but heavily modified for highly lipophilic, non-UV-absorbing compounds.
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Causality & Self-Validating Mechanism: Highly lipophilic compounds (LogP > 4) often form micro-emulsions in the aqueous phase, leading to artificially low LogP calculations. To validate the system, we use a mass balance verification . The sum of the TMEC concentration in both phases must equal the initial spike concentration (±5%). A failure in mass balance automatically flags the run for emulsion formation or volatility losses.
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Step 1: Phase Equilibration. Vigorously stir equal volumes of analytical-grade n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C to ensure mutual saturation.
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Step 2: Spiking. Introduce 1.0 mg of TMEC into 10 mL of the pre-equilibrated biphasic system. Add 10 µL of an internal standard (e.g., pyrene) to bracket the expected LogP.
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Step 3: Partitioning. Agitate the mixture via mechanical inversion (100 rpm) for 6 hours, followed by ultra-centrifugation at 15,000 x g for 30 minutes to break any micro-emulsions.
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Step 4: LC-MS Quantification. Extract aliquots from both phases. Quantify TMEC using Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI), as the lack of heteroatoms makes standard Electrospray Ionization (ESI) inefficient.
Protocol 2: Vapor Pressure Determination via Isothermal TGA
Because TMEC is volatile, traditional boiling point extrapolation is inaccurate. We utilize Isothermal Thermogravimetric Analysis (TGA) in accordance with principles outlined in .
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Causality & Self-Validating Mechanism: The system runs a concurrent reference standard (e.g., benzoic acid) with a known vapor pressure curve. If the calculated vapor pressure of the reference deviates by >5% from literature values, the TMEC run is automatically invalidated, ensuring carrier gas flow rates and temperature calibrations are exact.
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Step 1: Calibration. Load 5 mg of the reference standard into a platinum TGA pan. Measure the mass loss rate ( dm/dt ) at five distinct isothermal holds (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
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Step 2: TMEC Analysis. Repeat the exact isothermal holds using 5 mg of highly purified TMEC under a constant nitrogen purge (50 mL/min).
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Step 3: Clausius-Clapeyron Extrapolation. Plot the natural logarithm of the vaporization rate against the inverse of temperature (1/T). Extrapolate the linear regression to 25°C to determine the standard vapor pressure.
Fig 2: Self-validating experimental workflow for TMEC physicochemical profiling.
References
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OECD (1995) , Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]
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OECD (2006) , Test No. 104: Vapour Pressure, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]
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Eliel, E. L., & Wilen, S. H. (1994) . Stereochemistry of Organic Compounds. John Wiley & Sons. (Referenced for 1,3-diaxial strain mechanics). URL:[Link]
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Lipinski, C. A., et al. (2001) . Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]
